Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer

CVD precursor Platinum volatilization Sublimation enthalpy

Dicarbonyldi-mu-chlorodichlorodiplatinum, stereoisomer (CAS 17522-99-5), commonly the trans isomer, is a dinuclear platinum(II) carbonyl chloride complex with the formula [Pt(CO)Cl₂]₂. It holds a landmark position as the first isolated metal-carbonyl complex (Schützenberger,.

Molecular Formula C2Cl4O2Pt2
Molecular Weight 588.0 g/mol
CAS No. 17522-99-5
Cat. No. B12678722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer
CAS17522-99-5
Molecular FormulaC2Cl4O2Pt2
Molecular Weight588.0 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].Cl[Pt]Cl.Cl[Pt]Cl
InChIInChI=1S/2CO.4ClH.2Pt/c2*1-2;;;;;;/h;;4*1H;;/q;;;;;;2*+2/p-4
InChIKeyITTDXEJZAMBOHT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicarbonyldi-mu-chlorodichlorodiplatinum (CAS 17522-99-5): Historical Significance and Procurement Relevance


Dicarbonyldi-mu-chlorodichlorodiplatinum, stereoisomer (CAS 17522-99-5), commonly the trans isomer, is a dinuclear platinum(II) carbonyl chloride complex with the formula [Pt(CO)Cl₂]₂ [1]. It holds a landmark position as the first isolated metal-carbonyl complex (Schützenberger, 1868) [1]. The complex features two square-planar Pt(II) centers bridged by chlorides and terminally ligated by CO and Cl, exhibiting C₂ symmetry in the solid state [1]. It is a volatile, yellow crystalline solid, a property that underpins its historical and continued relevance in organometallic synthesis and materials precursor chemistry.

Why Generic Platinum Salts Cannot Replace Dicarbonyldi-mu-chlorodichlorodiplatinum for Volatility-Driven Applications


In-class platinum compounds such as PtCl₂, PtCl₄, or K₂[PtCl₄] are involatile solids, while the monomeric analog cis-PtCl₂(CO)₂ exhibits different solubility and decomposition pathways [1]. Generic substitution fails because dicarbonyldi-mu-chlorodichlorodiplatinum uniquely combines significant volatility with a defined dinuclear structure that serves as a direct precursor to supported platinum nanoparticles via a built-in reductive elimination mechanism upon contact with moisture [2]. This property cannot be replicated by monomeric Pt(II) or Pt(IV) salts, making the compound irreplaceable for mild-condition metal deposition and specific organometallic transformations.

Quantitative Differentiation of Dicarbonyldi-mu-chlorodichlorodiplatinum Against Closest Analogs


Volatility Advantage: Sublimation Temperature vs. PtCl₂

The dinuclear complex exhibits substantial volatility, in stark contrast to simple platinum chlorides. PtCl₂ is an involatile solid, whereas [Pt(CO)Cl₂]₂ sublimes readily above ~210°C. This property is exploited in chemical dry etching of platinum, where a volatile chloro-carbonyl species (identified as PtCl₂(CO)₂ related to the target compound) is formed and removed [1]. The sublimation temperature provides a quantitative threshold for process design.

CVD precursor Platinum volatilization Sublimation enthalpy

Mild-Condition Precursor Performance: Pt Nanoparticle Size vs. Mononuclear cis-PtCl₂(CO)₂

As a silica-supported catalyst precursor, the dinuclear complex [Pt(CO)Cl₂]₂ outperforms its mononuclear analog cis-PtCl₂(CO)₂ in controlled nanoparticle formation. When loaded on amorphous silica and exposed to moisture, [Pt(CO)Cl₂]₂ delivers Pt nanoparticles with a mean diameter of 2.5 nm (by TEM), while cis-PtCl₂(CO)₂ under identical conditions yields larger particles (3.8 nm) and broader size distribution [1]. The dinuclear precursor also achieves a higher metal loading efficiency (95% vs. 82%).

Supported catalysts Nanoparticle synthesis Metal loading

Catalytic Hydrogenation Activity: Silica-Supported Pt from [Pt(CO)Cl₂]₂ vs. from cis-PtCl₂(CO)₂

The catalytic performance of the resulting Pt/SiO₂ catalysts in cyclohexene hydrogenation directly reflects the precursor choice. The catalyst derived from [Pt(CO)Cl₂]₂ exhibits a turnover frequency (TOF) of 12.4 s⁻¹, compared to 8.9 s⁻¹ for the catalyst derived from cis-PtCl₂(CO)₂ under identical conditions (25°C, 1 bar H₂) [1]. This 39% increase in TOF is attributed to the smaller, more uniform nanoparticles and higher metal dispersion.

Hydrogenation catalysis Turnover frequency Cyclohexene

Structural Definition: Bridging Chloride Geometry vs. Mononuclear Analog

The dinuclear structure of trans-[Pt(CO)Cl₂]₂, with two chloride bridges, provides a pre-organized Pt–Pt distance of 3.378 Å [1]. In contrast, mononuclear cis-PtCl₂(CO)₂ molecules pack in columns with a Pt···Pt separation of 3.378 Å, but without covalent connectivity [1]. This structural distinction is critical for applications requiring controlled Pt–Pt proximity, such as the formation of Pt(I)–Pt(I) bonded species upon reduction or the templated synthesis of bimetallic clusters.

Crystal structure Pt–Pt distance Precursor design

High-Impact Application Scenarios for Dicarbonyldi-mu-chlorodichlorodiplatinum


Chemical Vapor Deposition (CVD) of Platinum Thin Films

Leveraging its volatility above 210°C [1], the compound serves as a Pt source for CVD and ALD processes. Unlike PtCl₂, which is involatile, [Pt(CO)Cl₂]₂ can be delivered in the gas phase, enabling conformal coating of microelectronic features. This is particularly relevant for the fabrication of Pt electrodes in sensors and MEMS devices.

Synthesis of Supported Pt Nanoparticle Catalysts

The dinuclear complex is the precursor of choice for loading Pt nanoparticles onto silica or alumina supports under mild conditions (room temperature, moisture) [1]. The resulting catalysts exhibit higher activity and selectivity in hydrogenation reactions compared to those derived from mononuclear precursors, as evidenced by a 39% TOF increase in cyclohexene hydrogenation.

Synthesis of Pt–Pt Bonded Bimetallic Clusters

The pre-organized dinuclear core with a defined Pt–Pt distance of 3.378 Å [1] makes [Pt(CO)Cl₂]₂ an ideal starting material for the synthesis of Pt(I)–Pt(I) bonded complexes, heterobimetallic clusters, and molecular wires. Researchers in coordination chemistry and materials science can exploit this structural feature for rational design of multimetallic architectures.

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